An In-Depth Technical Guide to the Structural Elucidation of (S)-2-Amino-2-(4-bromophenyl)acetic acid
An In-Depth Technical Guide to the Structural Elucidation of (S)-2-Amino-2-(4-bromophenyl)acetic acid
Abstract
(S)-2-Amino-2-(4-bromophenyl)acetic acid, a non-proteinogenic amino acid, is a valuable chiral building block in the synthesis of pharmacologically active compounds. Its precise structural and stereochemical integrity are paramount for its application in drug discovery and development. This technical guide provides a comprehensive, field-proven framework for the complete structural elucidation of this molecule. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but the scientific rationale behind the selection of analytical techniques. This guide will detail the application of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), Fourier-transform infrared (FTIR) spectroscopy, and chiral high-performance liquid chromatography (HPLC) to unequivocally determine the chemical structure, purity, and absolute stereochemistry of (S)-2-Amino-2-(4-bromophenyl)acetic acid. While a complete, publicly available experimental dataset for this specific molecule is not available in peer-reviewed literature, this guide synthesizes data from analogous compounds and established principles to present a robust elucidation strategy.
Introduction: The Significance of (S)-2-Amino-2-(4-bromophenyl)acetic acid
(S)-2-Amino-2-(4-bromophenyl)acetic acid belongs to a class of α-amino acids that are not found in the canonical genetic code. The presence of a bromine atom on the phenyl ring and a chiral center at the α-carbon makes it a versatile synthon for introducing specific structural motifs in medicinal chemistry. The "S" configuration at the chiral center is crucial, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. Therefore, a rigorous and multi-faceted analytical approach is essential to confirm the identity, purity, and stereochemical integrity of this compound.
This guide will walk through a logical workflow for the structural elucidation of (S)-2-Amino-2-(4-bromophenyl)acetic acid, starting from fundamental physicochemical characterization and progressing to detailed spectroscopic and chromatographic analyses.
Physicochemical Properties
A foundational step in the characterization of any compound is the determination of its basic physicochemical properties. These values serve as a preliminary check of the sample's identity and purity.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrNO₂ | [1] |
| Molecular Weight | 230.06 g/mol | [1] |
| Monoisotopic Mass | 228.97384 Da | [1] |
| Appearance | White to off-white crystalline powder (predicted) | |
| Solubility | Sparingly soluble in water, soluble in dilute acids and bases (predicted) |
Elucidation Workflow: A Multi-Technique Approach
The structural elucidation of (S)-2-Amino-2-(4-bromophenyl)acetic acid is best approached through a combination of spectroscopic and chromatographic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and self-validating system.
Caption: A logical workflow for the structural elucidation of (S)-2-Amino-2-(4-bromophenyl)acetic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For (S)-2-Amino-2-(4-bromophenyl)acetic acid, ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, will provide a complete picture of the carbon-hydrogen framework.
Predicted ¹H NMR Spectral Data
The expected ¹H NMR spectrum will show signals corresponding to the aromatic protons, the α-hydrogen, the amine protons, and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the carboxylic acid group.
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.6 | Doublet | 2H | Aromatic protons (ortho to Br) |
| ~7.3 - 7.4 | Doublet | 2H | Aromatic protons (meta to Br) |
| ~5.0 - 5.2 | Singlet | 1H | α-CH |
| Broad Signal | Singlet | 2H | -NH₂ |
| Broad Signal | Singlet | 1H | -COOH |
Note: The signals for the -NH₂ and -COOH protons are often broad and may exchange with deuterium in solvents like D₂O, leading to their disappearance from the spectrum.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~170 - 175 | C=O (Carboxylic acid) |
| ~135 - 140 | Aromatic C (ipso to CH(NH₂)COOH) |
| ~132 - 134 | Aromatic CH (ortho to Br) |
| ~129 - 131 | Aromatic CH (meta to Br) |
| ~122 - 125 | Aromatic C (ipso to Br) |
| ~55 - 60 | α-C |
Experimental Protocol for NMR Spectroscopy
Expertise & Experience: The choice of solvent is critical. DMSO-d₆ is often a good choice for amino acids as it can dissolve the sample and keep the acidic and amine protons from exchanging too rapidly, allowing for their observation. If solubility is an issue, a small amount of D₂O with a pH adjustment can be used, but this will result in the exchange of the labile -NH₂ and -COOH protons.
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Sample Preparation: Dissolve 5-10 mg of (S)-2-Amino-2-(4-bromophenyl)acetic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
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¹H NMR Acquisition:
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Spectrometer: 400 MHz or higher field strength for better resolution.
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Experiment: Standard 1D proton experiment.
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Number of Scans: 16-32 scans.
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Relaxation Delay: 1-2 seconds.
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¹³C NMR Acquisition:
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Spectrometer: 100 MHz or higher.
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Experiment: Proton-decoupled 1D carbon experiment.
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Number of Scans: 1024 or more, depending on the sample concentration.
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Relaxation Delay: 2-5 seconds.
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2D NMR (COSY & HSQC) Acquisition:
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These experiments are crucial for definitive assignments. COSY will show correlations between coupled protons (e.g., aromatic protons), and HSQC will link each proton to its directly attached carbon atom.
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Caption: Experimental workflow for NMR analysis.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis (MS/MS), offers further structural confirmation.
Expected Mass Spectrometry Data
Expertise & Experience: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids, minimizing in-source fragmentation and providing a clear molecular ion peak. The presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, which is a key diagnostic feature.
| m/z Value (Predicted) | Interpretation |
| 230/232 | [M+H]⁺ molecular ion peak, showing the characteristic bromine isotope pattern. |
| 185/187 | [M-COOH]⁺ fragment (loss of the carboxylic acid group). |
| 170/172 | [M-COOH-NH₃]⁺ fragment (subsequent loss of ammonia). |
Experimental Protocol for Mass Spectrometry
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Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile with 0.1% formic acid to promote protonation.
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ESI-MS Acquisition:
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Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
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Ionization Mode: Positive electrospray ionization (ESI+).
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Mass Range: Scan from m/z 50 to 500.
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MS/MS Acquisition:
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Select the [M+H]⁺ ion (m/z 230/232) as the precursor ion.
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Apply collision-induced dissociation (CID) to generate fragment ions.
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Analyze the resulting fragment ions to confirm the predicted fragmentation pattern.
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Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |
| 3000 - 3300 | Broad, Strong | O-H stretch (carboxylic acid) and N-H stretch (amine) |
| 2850 - 3000 | Medium | C-H stretch (aromatic and α-CH) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |
| ~1580 | Medium | N-H bend (amine) |
| ~1070 | Strong | C-Br stretch |
Experimental Protocol for FTIR Spectroscopy
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Sample Preparation:
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KBr Pellet: Mix a small amount of the finely ground sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent disk using a hydraulic press.
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Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
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Acquisition:
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Instrument: Fourier-Transform Infrared (FTIR) spectrometer.
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Scan Range: 4000 - 400 cm⁻¹.
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Resolution: 4 cm⁻¹.
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Number of Scans: 16-32 scans.
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Chiral High-Performance Liquid Chromatography (HPLC): Enantiomeric Purity and Identity
Chiral HPLC is the gold standard for determining the enantiomeric purity of a chiral compound. It is also a powerful tool for confirming the identity of the (S)-enantiomer by comparing its retention time to that of a racemic standard.
Rationale for Method Development
Expertise & Experience: The separation of enantiomers requires a chiral stationary phase (CSP). For amino acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or Pirkle-type CSPs are often effective. The choice of mobile phase is critical for achieving good resolution. A normal-phase mobile phase, typically a mixture of a nonpolar solvent like hexane or heptane with an alcohol modifier (e.g., isopropanol or ethanol), often provides better selectivity for this class of compounds. Additives like trifluoroacetic acid (TFA) can improve peak shape by suppressing the ionization of the carboxylic acid and amino groups.
Experimental Protocol for Chiral HPLC
This protocol is adapted from a validated method for a structurally similar compound, β-amino-β-(4-bromophenyl) propionic acid, and is expected to provide good resolution for the target molecule.[2]
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Chromatographic System:
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Column: A Pirkle-type column such as (R,R) Whelk-O1 or a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H.
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Mobile Phase: A mixture of n-heptane and isopropanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid (TFA). The ratio of heptane to isopropanol may need to be optimized to achieve baseline separation.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 220 nm.
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Temperature: Ambient.
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Sample Preparation:
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Prepare a stock solution of the racemic standard of 2-amino-2-(4-bromophenyl)acetic acid in the mobile phase or a suitable solvent.
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Prepare a solution of the (S)-2-amino-2-(4-bromophenyl)acetic acid sample at the same concentration.
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Analysis:
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Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers and to calculate the resolution.
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Inject the sample of (S)-2-amino-2-(4-bromophenyl)acetic acid to confirm its retention time matches that of the (S)-enantiomer from the racemic standard and to determine its enantiomeric purity.
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Conclusion: A Self-Validating System for Structural Integrity
The structural elucidation of (S)-2-Amino-2-(4-bromophenyl)acetic acid requires a multi-pronged analytical strategy. By integrating the data from NMR spectroscopy, mass spectrometry, FTIR spectroscopy, and chiral HPLC, a comprehensive and self-validating picture of the molecule's identity, purity, and stereochemistry can be established. This guide provides the theoretical framework and practical protocols necessary for researchers, scientists, and drug development professionals to confidently and accurately characterize this important chiral building block. Each technique provides critical, and often overlapping, information, ensuring the trustworthiness of the final structural assignment.
References
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PubChem. (S)-2-Amino-2-(4-bromophenyl)acetic acid. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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Madhavan, P., Rao, B. M., Pravin, B., Thilakkumar, T., Arun, K., Sravan, T., Sivakumar, K., & Chandrasekhar, K. B. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. Analytical Chemistry: An Indian Journal, 6(2), 65-70. Retrieved from [Link]
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Li, L., & Sung, S. Y. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry With Collision-Induced Dissociation. Scientific reports, 9(1), 6453. [Link]
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Royal Society of Chemistry. (n.d.). 1H and 13C NMR spectra of the catalytic synthesized compounds. Retrieved January 21, 2026, from [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved January 21, 2026, from [Link]
